molecular formula C11H12O B14706649 2,3,5-Trimethyl-1-benzofuran CAS No. 21417-73-2

2,3,5-Trimethyl-1-benzofuran

Cat. No.: B14706649
CAS No.: 21417-73-2
M. Wt: 160.21 g/mol
InChI Key: ZYKGZCXVJHBECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trimethyl-1-benzofuran is a chemical compound built around the benzofuran scaffold, a structure of significant interest in medicinal chemistry and materials science . The benzofuran core is recognized as a privileged structure in drug discovery due to its wide array of biological and pharmacological activities . Researchers value this scaffold for its potential in developing new therapeutic agents, particularly as its derivatives have been established as efficient compounds in diverse fields of antimicrobial therapy . Natural and synthetic products containing benzofuran rings have demonstrated various biological activities, including antibacterial, antimicrobial, antitumor, and anti-inflammatory properties . Furthermore, benzofuran derivatives are also important in other branches of chemical research, such as in the polymer and dye industries . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trimethyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-4-5-11-10(6-7)8(2)9(3)12-11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKGZCXVJHBECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943983
Record name 2,3,5-Trimethyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21417-73-2
Record name Benzofuran, 2,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021417732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3,5 Trimethyl 1 Benzofuran and Its Analogues

Classical Annulation and Cyclization Approaches

Classical methods for the construction of the benzofuran (B130515) ring system remain fundamental in organic synthesis. These approaches often involve condensation, cyclization, and rearrangement reactions, providing reliable routes to various benzofuran derivatives.

Condensation Reactions for Benzofuran Ring Formation

Condensation reactions are a cornerstone for the synthesis of the benzofuran nucleus. A common strategy involves the reaction of α-haloketones with substituted salicylaldehydes. For instance, the Rap–Stoermer reaction, a type of Dieckmann-like aldol (B89426) condensation, can be catalyzed by a base like triethylamine (B128534) to produce benzofuran derivatives in high yields. nih.gov Another approach utilizes the condensation of phenacyl phenyl ether using polyphosphoric acid in xylene at elevated temperatures or with other acids to form 2-arylbenzofurans. jocpr.com Aurones, a class of natural products, are synthesized through the condensation of coumaran-3-ones with aldehydes under acido-basic conditions. mdpi.com More electrophilic α,β-dicarbonyl compounds can also be condensed with 3-coumaranones to yield tetrasubstituted aurones. mdpi.com

ReactantsCatalyst/ConditionsProduct TypeReference
α-Haloketones and SalicylaldehydesTriethylamineBenzofuran derivatives nih.gov
Phenacyl phenyl etherPolyphosphoric acid/Xylene, 130°C2-Arylbenzofurans jocpr.com
Coumaran-3-ones and AldehydesAcido-basic conditionsAurones mdpi.com
3-Coumaranones and α,β-Dicarbonyl compoundsClay catalyst, MicrowaveTetrasubstituted aurones mdpi.com

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful tool for constructing the benzofuran ring. One such method is the Dieckmann-like aldol condensation, which can be used to synthesize various benzofuran derivatives. nih.gov Oxidative cyclization is another important strategy. For example, o-cinnamyl phenols can undergo a regioselective 5-exo-trig intramolecular oxidative cyclization catalyzed by [PdCl₂(CH₃CN)₂] with benzoquinone as an oxidant to yield functionalized 2-benzyl benzo[b]furans. nih.govacs.org Furthermore, 2-hydroxy-1,4-diones can undergo a cyclization/oxidative aromatization cascade reaction catalyzed by trifluoroacetic acid with N-bromobutanimide as the oxidant to afford a variety of benzofuran derivatives. rsc.org A metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be mediated by hypervalent iodine reagents. organic-chemistry.org

Rearrangement Reactions in Benzofuran Synthesis

Rearrangement reactions offer elegant pathways to the benzofuran core. The Perkin rearrangement, a coumarin-benzofuran ring contraction, converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.govnih.govepfl.ch This reaction is initiated by base-catalyzed ring fission, followed by an intramolecular attack of the resulting phenoxide anion on a vinyl halide. nih.govnih.gov Microwave-assisted conditions have been shown to significantly reduce reaction times for the Perkin rearrangement. nih.govnih.gov

The Claisen rearrangement is another valuable tool. A gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade of quinols and alkynyl esters provides a facile route to diverse benzofuran derivatives. nih.govacs.orgacs.org Additionally, the Claisen rearrangement of 1,4-diaryloxy-2-butynes in the presence of a protonic acid can yield benzofuro[3,2-b]benzofuran derivatives, which can then be isomerized to benzofuro[2,3-b]benzofuran derivatives. sctunisie.org

Transition Metal-Catalyzed Synthetic Routes

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. Palladium and copper-based catalytic systems are particularly prominent in the construction of the benzofuran ring.

Palladium-Catalyzed Reactions in Benzofuran Construction

Palladium catalysis offers a versatile platform for benzofuran synthesis. The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a widely used method. organic-chemistry.orgwikipedia.org A one-pot three-component synthesis of 2,3-disubstituted benzo[b]furans can be achieved from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions, often enhanced by microwave irradiation. nih.gov Palladium nanoparticles have also been employed to catalyze one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is another powerful palladium-catalyzed method for forming C-C bonds in benzofuran synthesis. organic-chemistry.orgwikipedia.orgyoutube.com Intramolecular Heck reactions are particularly efficient for creating the benzofuran ring system. youtube.comlibretexts.org Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids can produce a variety of benzofuran compounds, including 2,3-dialkylbenzofurans. nih.gov Furthermore, palladium catalysts can mediate the C-H arylation of benzofurans with various arylating agents. mdpi.com

Reaction TypeReactantsCatalyst SystemProduct TypeReference
Sonogashira Coupling2-Iodophenols, Terminal Alkynes, Aryl IodidesPalladium catalyst, Copper(I) cocatalyst2,3-Disubstituted Benzofurans nih.gov
Heck ReactionUnsaturated Halide, AlkenePalladium catalyst, BaseSubstituted Alkenes (precursors to benzofurans) wikipedia.orgyoutube.com
Oxidative AnnulationPhenols, Alkenylcarboxylic AcidsPalladium catalyst2,3-Disubstituted Benzofurans nih.gov
C-H ArylationBenzofurans, Triarylantimony DifluoridesPd(OAc)₂2-Arylbenzofurans mdpi.com

Copper-Mediated and Copper-Catalyzed Strategies

Copper catalysts also play a significant role in the synthesis of benzofurans. A regioselective synthesis of polysubstituted benzofurans can be achieved through a one-pot copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This transformation involves a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org Copper(I) iodide can catalyze the hydration and annulation of 2-fluorophenylacetylene derivatives to produce substituted benzofurans. beilstein-journals.org Furthermore, a copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been developed to afford benzofuran derivatives. rsc.org

Rhodium- and Ruthenium-Catalyzed Annulations and Cycloisomerizations

Transition-metal catalysis, particularly with rhodium and ruthenium, has proven to be a powerful tool for the construction of the benzofuran core. These methods often involve C-H activation, annulation, and cycloisomerization reactions, offering high efficiency and functional group tolerance.

Rhodium-catalyzed reactions have been effectively used for the synthesis of substituted benzofurans. For instance, the rhodium-catalyzed multicomponent synthesis of optically active benzofurans has been reported. nih.gov Another approach involves the rhodium-mediated transfer of vinylene between a vinyl carbonate and a meta-salicylic acid derivative to produce (C4) substituted benzofurans. nih.gov A novel synthesis of the benzofuran ring has been achieved through a rhodium-catalyzed C-H directing group migration between 1,3-diynes and N-benzoxyacetamide. nih.govacs.org This annulation reaction proceeds in the presence of NaOPiv·H₂O as an additive and dichloromethane (B109758) as the solvent, leading to the formation of benzofuran derivatives via C–H activation, migratory insertion, protonation, and intramolecular substitution. nih.govacs.org

Ruthenium-based catalysts also play a significant role in benzofuran synthesis. A well-defined cationic Ru-H complex can catalyze the dehydrative C-H alkylation of phenols with alcohols, and when diols are used, benzofuran derivatives are formed through a dehydrative C-H alkenylation and annulation reaction. organic-chemistry.org In 2021, a ruthenium-catalyzed reaction between alkynes and m-hydroxybenzoic acids was reported to synthesize benzofuran derivatives. nih.gov This process involves C–H alkenylation followed by oxygen-induced annulation, utilizing magnesium acetate (B1210297) as a base and γ-valerolactone (GVL) as a solvent to facilitate aerobic oxidation. nih.gov Another strategy involves the ruthenium-catalyzed C- and O-allyl isomerization of substituted 1-allyl-2-allyloxybenzenes, followed by ring-closing metathesis to yield benzofurans. organic-chemistry.org Furthermore, an effective Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols provides a chemo- and regioselective route to benzofurans through 5-endo cyclization. organic-chemistry.org

Table 1: Examples of Rhodium- and Ruthenium-Catalyzed Synthesis of Benzofuran Derivatives

Catalyst/ReagentsStarting MaterialsProduct TypeKey Features
Rhodium catalyst, NaOPiv·H₂O1,3-diynes, N-benzoxyacetamideSubstituted benzofuransC-H directing group migration, annulation
Cationic Ru-H complexPhenols, diolsBenzofuran derivativesDehydrative C-H alkenylation and annulation
Ruthenium catalyst, Magnesium acetate, GVLAlkynes, m-hydroxybenzoic acidsBenzofuran derivativesC-H alkenylation, oxygen-induced annulation
Ruthenium catalyst1-allyl-2-allyloxybenzenesSubstituted benzofuransC- and O-allyl isomerization, ring-closing metathesis

Gold(I)-Catalyzed Cycloisomerizations

Gold catalysis has emerged as a powerful method for the synthesis of a wide variety of organic molecules, including benzofurans. researchgate.net Gold(I) complexes, in particular, are effective catalysts for the cycloisomerization of various unsaturated substrates due to their strong affinity for alkynes and allenes. morressier.comfrontiersin.org

A notable application of gold(I) catalysis is the cycloisomerization of o-alkynylphenols. This reaction provides a direct route to the benzofuran core. southwestern.edu For example, the cyclization of 2-(1-hexyn-1-yl)phenol can be achieved using a gold(I) catalyst like 5% JohnPhosAu(MeCN)SbF₆. southwestern.edu Another innovative approach involves a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade between quinols and alkynyl esters to produce diverse benzofuran derivatives. researchgate.net The use of difluorodiphenylsilane (B1584975) as a water-trapping reagent has been shown to improve the yield in this reaction. researchgate.net

Furthermore, a gold(I)-NHC (N-heterocyclic carbene) catalyzed migratory cyclization of 2-alkynylaryl benzyl (B1604629) ethers offers a smooth, room-temperature synthesis of benzofurans with low catalyst loading. morressier.com This method avoids the need for a Brønsted acid co-catalyst as the migration of the electron-rich alkyl group facilitates catalyst turnover. morressier.com Gold-catalyzed tandem reactions of o-alkynylphenols with diazo compounds have also been developed, yielding 2,3-disubstituted benzofurans under mild conditions. researchgate.net

Table 2: Gold(I)-Catalyzed Synthesis of Benzofuran Derivatives

Catalyst/ReagentsStarting MaterialsProduct TypeKey Features
JohnPhosAu(MeCN)SbF₆2-(1-hexyn-1-yl)phenol2-butylbenzofuranCycloisomerization of o-alkynylphenol
JohnPhosAuCl/AgNTf₂, Ph₂SiF₂Quinols, alkynyl estersDiverse benzofuran derivativesIntermolecular alkoxylation/Claisen rearrangement/condensation cascade
Gold(I)-IPr hydroxide (B78521) tetrafluoroborate (B81430) dimer2-alkynylaryl benzyl ethersBenzofuransMigratory cyclization, room temperature, low catalyst loading
Gold catalysto-alkynylphenols, diazo compounds2,3-disubstituted benzofuransTandem reaction, mild conditions

Other Metal-Catalyzed Methods (e.g., low-valent titanium, FeCl₃-mediated)

Besides rhodium, ruthenium, and gold, other metals have been successfully employed in the synthesis of benzofurans. Low-valent titanium and iron(III) chloride are notable examples that offer alternative and efficient synthetic routes.

Low-Valent Titanium:

Low-valent titanium, generated from the reduction of titanium trichloride (B1173362) with zinc powder, is a versatile reagent for carbon-carbon bond formation. researchgate.netajol.info It has been utilized in the intramolecular cyclization of ketoesters, derived from the acylation of o-hydroxyacetophenone with various acid chlorides, to produce benzofurans in good yields. researchgate.netajol.infojocpr.com A key advantage of this method is that the cyclization occurs simultaneously with the formation of the low-valent titanium catalyst, eliminating the need for a separate pre-reduction step. researchgate.netajol.infojocpr.com The oxophilicity and electron transfer capability of low-valent titanium promote the reductive deoxygenation of carbonyl compounds. ajol.info While this method is effective and offers a simple workup, it requires stoichiometric amounts of the titanium reagent. ajol.info

FeCl₃-Mediated Synthesis:

Iron(III) chloride (FeCl₃) has been utilized as both a Lewis acid and an oxidant in the synthesis of benzofurans. researchgate.net An efficient method involves the FeCl₃-mediated intermolecular tandem reaction of anisole (B1667542) with glyoxal (B1671930) monohydrates, affording benzofurans in moderate to good yields under mild conditions. researchgate.net This approach is advantageous due to the use of readily available starting materials, high atom economy, and good functional group tolerance. researchgate.net Another FeCl₃-mediated method is the intramolecular cyclization of electron-rich α-aryl ketones, which allows for the construction of the benzofuran ring through direct oxidative aromatic C-O bond formation. nih.govnih.gov The presence of an alkoxy substituent on the benzene (B151609) ring of the substrate is crucial for an efficient cyclization. nih.govnih.gov Iron(III) chloride has also been used to catalyze the regioselective iodination of an aryl ring, followed by a copper-catalyzed O-arylation to form benzo[b]furans in a one-pot process. acs.org

Table 3: Benzofuran Synthesis using Low-Valent Titanium and FeCl₃

Catalyst/ReagentStarting MaterialsProduct TypeKey Features
Low-valent titanium (from TiCl₃ and Zn)Ketoesters from o-hydroxyacetophenoneSubstituted benzofuransIntramolecular cyclization, simultaneous catalyst formation
FeCl₃Anisole, glyoxal monohydratesBenzofuransIntermolecular tandem reaction, Lewis acid and oxidant
FeCl₃Electron-rich α-aryl ketones3-functionalized benzo[b]furansIntramolecular cyclization, oxidative C-O bond formation
FeCl₃, Copper catalyst1-aryl- or 1-alkylketonesBenzo[b]furansOne-pot iodination and O-arylation

Metal-Free and Organocatalytic Synthesis of Benzofuran Derivatives

While metal-catalyzed methods are prevalent, metal-free and organocatalytic approaches for benzofuran synthesis have gained significant attention due to their environmental and economic benefits. These methods often utilize readily available and less toxic reagents and catalysts.

One notable metal-free method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans using hypervalent iodine reagents. organic-chemistry.org Stoichiometric amounts of (diacetoxyiodo)benzene (B116549) in acetonitrile (B52724) can afford the desired products in good yields. organic-chemistry.org An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes has also been developed, using a catalytic amount of (diacetoxyiodo)benzene in the presence of m-chloroperbenzoic acid. organic-chemistry.org

Organocatalytic approaches have also been explored. For example, a triflimide/trimethylsilyl (B98337) trifluoromethanesulfonate-catalyzed, transition-metal-free synthesis of benzofuran heterocycles has been reported. researchgate.net This method involves the reaction of substituted aldehydes with substituted o-alkenyl phenols. researchgate.net Another example is the use of triethylamine as a basic catalyst in the Rap–Stoermer reaction between α-haloketones and substituted salicylaldehydes to produce benzofuran derivatives in remarkable yields under neat conditions. nih.gov Furthermore, a catalyst-free reaction between nitroepoxides and salicylaldehydes using K₂CO₃ in DMF at 110 °C has been developed to synthesize various benzofuran derivatives. acs.org

Table 4: Metal-Free and Organocatalytic Synthesis of Benzofurans

Catalyst/ReagentStarting MaterialsProduct TypeKey Features
(Diacetoxyiodo)benzeneortho-Hydroxystilbenes2-ArylbenzofuransMetal-free cyclization with hypervalent iodine reagent
Triflimide/TMSOTfSubstituted aldehydes, o-alkenyl phenolsSubstituted benzofuransOrganocatalyzed cascade reaction
Triethylamineα-Haloketones, salicylaldehydesBenzofuran derivativesBase-catalyzed Rap–Stoermer reaction under neat conditions
K₂CO₃Nitroepoxides, salicylaldehydesBenzofuran derivativesCatalyst-free cascade reaction

Green Chemistry-Oriented Approaches to Benzofuran Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for benzofuran synthesis. These approaches focus on reducing waste, using less hazardous solvents, and improving energy efficiency.

Microwave irradiation has been effectively utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov A new method for the synthesis of benzofuran-3(2H)-ones under microwave conditions has been investigated, providing a facile route to these important dihydrobenzofuranones in yields ranging from 43% to 58%. nih.govresearchgate.net The synthesis of 2-[1-(5,8-dihydro quinoxalino[2,3-b]indoloacetyl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-5-yl] phenyl derivatives from the corresponding acetohydrazide and chalcones has also been achieved using a microwave-assisted route. nih.gov This method has been noted for being more time-saving and regioselective than traditional synthesis.

Performing reactions without a solvent or in a "neat" condition is a key aspect of green chemistry as it reduces solvent waste and can simplify product purification. A solvent-free, microwave-assisted Claisen-Schmidt reaction of 2-acetyl-3,5-dimethyl-6-benzoyl benzodifuran with aromatic or heteroaromatic aldehydes has been developed to synthesize a series of chalcone (B49325) derivatives. scilit.com Additionally, as mentioned previously, the triethylamine-catalyzed Rap–Stoermer reaction for the synthesis of benzofuran derivatives can be carried out under neat (solvent-free) conditions, resulting in excellent yields. nih.gov

Aqueous Media and Heterogeneous Catalysis

The synthesis of benzofuran derivatives, including analogues of 2,3,5-trimethyl-1-benzofuran, is increasingly moving towards more environmentally benign methods. The use of aqueous media and heterogeneous catalysts addresses the growing need for sustainable chemical processes. While specific examples focusing solely on this compound are not extensively detailed in the provided results, the principles can be applied to its synthesis.

Heterogeneous acid catalysts are instrumental in the conversion of biomass-derived carbohydrates into valuable furan (B31954) compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net These reactions, which involve dehydration of pentoses and hexoses, are often promoted in an acidic medium. researchgate.net Solid acid catalysts such as zeolites and sulfated or phosphated mesoporous oxides are commonly employed. researchgate.net The direct conversion of glucose, obtained from the depolymerization of cellulosic biomass, into HMF using heterogeneous catalytic methods is a particularly attractive route due to its applicability in continuous production processes. researchgate.net The use of biphasic solvent systems, combining water with organic solvents like DMSO, DMF, or THF, can enhance the transformation of biomass to the desired furan products. researchgate.net

For instance, the production of furfural from xylose, derived from hemicellulose, occurs through a series of cascade reactions facilitated by acid catalysts. researchgate.net Similarly, HMF can be further processed into other valuable chemicals. researchgate.net The principles of using heterogeneous acid catalysts in aqueous or biphasic systems for furan ring formation are transferable to the synthesis of more complex benzofurans.

Catalyst TypeSubstrate ExampleProduct ExampleSolvent SystemReference
Heterogeneous Acid Catalysts (e.g., zeolites, sulfated oxides)Glucose5-Hydroxymethylfurfural (HMF)Water, Biphasic (e.g., Water/DMSO) researchgate.net
Heterogeneous Acid CatalystsXyloseFurfuralAqueous researchgate.net

C-H Activation Methodologies for Benzofuran Scaffold Assembly

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and step-economical strategy for the synthesis of complex organic molecules, including the benzofuran scaffold. nih.govmdpi.com This approach avoids the pre-functionalization of starting materials, leading to more efficient synthetic routes.

Several transition metals, most notably palladium (Pd) and ruthenium (Ru), have been successfully employed to catalyze the C-H activation/cyclization sequence for benzofuran synthesis. nih.govrsc.org

A notable palladium-catalyzed method involves the reaction of 2-hydroxystyrenes with iodobenzenes through a C-H tandem activation/oxidation reaction. nih.gov Although the precise mechanism is still under investigation, it is believed to proceed via a tandem Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence. nih.gov Another strategy involves the use of an 8-aminoquinoline (B160924) (8-AQ) directing group to guide the C-H arylation of benzofuran-2-carboxamides at the C3 position using a palladium catalyst. mdpi.com This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents with high efficiency. mdpi.com The proposed mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle. mdpi.com

Ruthenium-catalyzed C-H activation has also proven effective. For example, a versatile ruthenium(II) complex, [{RuCl2(p-cymene)}2], can facilitate the site-selective C-H oxygenation of weakly-coordinating aldehydes to produce salicylaldehydes, which are key precursors for benzofurans. nih.gov Furthermore, an efficient method for the synthesis of 2,3-diarylbenzofuran-4-carboxylic acids has been developed using Ru-catalyzed C-H alkenylation of m-hydroxybenzoic acids with alkynes, followed by aerobic annulation where air serves as a mild oxidant. rsc.org This protocol exhibits high regioselectivity for the C-H bonds and has been applied to the total synthesis of natural products containing a benzofuran core. rsc.org

Other metals like iron and copper have also been utilized. An iron(III) chloride-mediated intramolecular cyclization of electron-rich aryl ketones allows for the construction of the benzofuran ring via direct oxidative aromatic C–O bond formation. nih.gov Copper catalysts have been employed in the synthesis of benzofurans through the addition of ketenes to o-hydroxybenzophenones. nih.gov

Catalyst SystemReactantsKey TransformationReference
Palladium2-Hydroxystyrenes and IodobenzenesTandem Heck reaction/oxidative cyclization nih.gov
Palladium with 8-AQ directing groupBenzofuran-2-carboxamides and Aryl/Heteroaryl halidesC-H arylation at C3 position mdpi.com
Ruthenium(II) complexWeakly-coordinating aldehydesSite-selective C-H oxygenation nih.gov
Ruthenium catalystm-Hydroxybenzoic acids and AlkynesC-H alkenylation and aerobic annulation rsc.org
Iron(III) chlorideElectron-rich aryl ketonesIntramolecular oxidative C-O bond formation nih.gov
Copper(I)o-Hydroxybenzophenones and KetenesAddition and cyclization nih.gov

Reactivity and Mechanistic Investigations of 2,3,5 Trimethyl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions of the Benzofuran (B130515) Core

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. In benzofurans, the fused benzene (B151609) and furan (B31954) rings exhibit distinct reactivity patterns. The furan ring is generally more susceptible to electrophilic attack than the benzene ring due to the electron-donating nature of the oxygen heteroatom.

Halogenation Studies

The introduction of halogen atoms onto the benzofuran scaffold is a crucial transformation for further functionalization. Studies on benzofuran derivatives have shown that halogenation, such as bromination, can occur on the benzene ring. For instance, the reaction of a benzofuran-derived polycyclic phenol (B47542) with bromine resulted in the formation of a dibromo-substituted product, indicating substitution on the benzene portion of the molecule. researchgate.net

ReactantReagentProductReference
Benzofuran-derived polycyclic phenolBromine2,6-dibromo-4-(6-bromo-1,4-dihydro-benzo[b]naphtha[2,3-d]furan-11-yl)-phenol researchgate.net

This table showcases a representative halogenation reaction on a complex benzofuran derivative.

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively, onto an aromatic ring. masterorganicchemistry.comlibretexts.orglibretexts.org The electrophile in nitration is the nitronium ion (NO₂⁺), typically generated from nitric acid and a strong acid catalyst like sulfuric acid. libretexts.orglibretexts.orgstackexchange.comechemi.com For sulfonation, sulfur trioxide (SO₃) in the presence of sulfuric acid (fuming sulfuric acid) serves as the electrophile. masterorganicchemistry.comlibretexts.orglibretexts.org

While specific studies on the nitration and sulfonation of 2,3,5-trimethyl-1-benzofuran are not extensively detailed in the provided search results, the general principles of electrophilic substitution on benzofurans suggest that reaction would likely occur on the electron-rich furan ring. However, the precise regioselectivity would be influenced by the directing effects of the methyl groups and the oxygen atom. For unsubstituted benzofuran, nitration has been shown to yield 2-nitrobenzo[b]furan. researchgate.net

ReactionReagentsElectrophileTypical Product (unsubstituted benzofuran)
NitrationHNO₃, H₂SO₄NO₂⁺2-Nitrobenzo[b]furan
SulfonationSO₃, H₂SO₄SO₃Benzenesulfonic acid

This table summarizes the reagents and electrophiles for nitration and sulfonation and provides an example product for unsubstituted benzofuran.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic chemistry. researchgate.net These reactions involve the alkylation or acylation of an aromatic ring using an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. uni.edu While Friedel-Crafts acylation of benzofurans can lead to a mixture of C2 and C3 substituted products, indicating a lack of high regioselectivity, it remains a valuable tool for the synthesis of acylated benzofurans. nih.gov The acetylation of 2,3-dimethylbenzofuran (B1586527) has been noted as an example of a 'non-conventional' Friedel-Crafts reaction. rsc.org

Reaction TypeGeneral ReactantsCatalystPotential Challenge
Friedel-Crafts AlkylationAlkyl halideLewis Acid (e.g., AlCl₃)Polyalkylation, Rearrangements
Friedel-Crafts AcylationAcyl halide/anhydride (B1165640)Lewis Acid (e.g., AlCl₃)Low C2/C3 regioselectivity in some cases

This table outlines the general parameters and a potential challenge of Friedel-Crafts reactions on benzofurans.

Nucleophilic Addition and Substitution Reactions

Nucleophilic reactions of benzofurans often target the furan ring, which can be rendered susceptible to nucleophilic attack under certain conditions.

Metalation and Lithiation Chemistry (e.g., regioselective lithiation)

Metalation, particularly lithiation, is a powerful strategy for the functionalization of heterocyclic compounds. baranlab.org For benzofurans, lithiation preferentially occurs at the C2 position if it is unsubstituted. rsc.org This regioselectivity is driven by the acidity of the C2 proton, which is enhanced by the adjacent oxygen atom. If the C2 position is blocked, lithiation may not occur or may proceed at a different position. rsc.org However, the presence of a directing group at C2 can facilitate lithiation at the C3 position. rsc.org To prevent undesired anion migration to the 2-position, a trimethylsilyl (B98337) (TMS) group can be used as a protecting group at C2, enabling stable lithiated species to be formed at other positions. lookchem.comresearchgate.net

Position of LithiationConditions/Influencing FactorsReference
C2Unsubstituted C2 position rsc.org
C3C2 position is blocked or contains a directing group rsc.org
Other positions (e.g., C7)Use of a protecting group at C2 (e.g., TMS) lookchem.comresearchgate.net

This table illustrates the regioselectivity of lithiation on the benzofuran ring under different conditions.

Oxidation and Reduction Pathways of the Benzofuran System

The benzofuran ring system can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

The oxidation of benzofurans can proceed through various pathways depending on the oxidant and the substitution pattern of the benzofuran. For instance, the oxidation of 2,3,6-trimethylphenol (B1330405) is a key step in the synthesis of 2,3,5-trimethyl-1,4-benzoquinone, an important intermediate for Vitamin E. rsc.org The oxidation of 2,5,7-trimethyl-3-phenylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid yields the corresponding sulfoxide (B87167) and sulfone. nih.govnih.gov Biomimetic oxidation of benzofurans using hydrogen peroxide and manganese(III) porphyrin catalysts can lead to the formation of epoxides, which can then undergo further reactions. mdpi.com The oxidation of a furan ring containing a β-ketoester at the 2-position with Mn(III)/Co(II) catalysts can result in the formation of 4-hydroxy-2-cyclohexen-1-ones, which can be converted to benzofuran derivatives. researchgate.netnih.gov

Reduction of the benzofuran system can also be achieved. For example, a triflate derivative of a benzofuranone can be reduced to the parent benzofuran. oregonstate.edu

Reaction TypeReactants/CatalystsProduct(s)Reference
Oxidation2,3,6-trimethylphenol, O₂, Co catalyst2,3,5-trimethyl-1,4-benzoquinone rsc.org
Oxidation2,5,7-trimethyl-3-phenylsulfanyl-1-benzofuran, 3-chloroperoxybenzoic acid2,5,7-trimethyl-3-phenylsulfinyl-1-benzofuran, 2,5,7-trimethyl-3-phenylsulfonyl-1-benzofuran nih.govnih.gov
OxidationBenzofuran, H₂O₂, Mn(III) porphyrinEpoxides mdpi.com
ReductionBenzofuranone triflateBenzofuran oregonstate.edu

This table provides examples of oxidation and reduction reactions involving the benzofuran system.

Cycloaddition Reactions Involving the Benzofuran Moiety (e.g., cyclopropanation)

The C2-C3 double bond of the benzofuran core is a key site for cycloaddition reactions. Although specific studies on this compound are not extensively documented, research on related benzofuran structures demonstrates their participation in various cycloaddition processes, including cyclopropanation and [4+2] cycloadditions.

Cyclopropanation: The formation of a cyclopropane (B1198618) ring fused to the benzofuran skeleton can be achieved through the reaction of the C2-C3 double bond with a carbene or carbene equivalent. Rhodium-catalyzed reactions of diazo compounds are among the most effective methods for cyclopropanation of alkenes. wikipedia.org For instance, the rhodium-catalyzed intermolecular cyclopropanation of the parent benzo[b]furan with diazobutenoates leads to the formation of benzo[b]furan-derived cyclopropanes in a diastereo- and enantioselective manner. researchgate.net The mechanism of these metal-catalyzed reactions generally involves the initial formation of a metal carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org Given the electrophilic nature of metal-bound carbenes, the electron-rich C2-C3 double bond of a substituted benzofuran like this compound would be expected to be a reactive partner in such transformations.

Recent developments have also established base-promoted formal (2+1) cycloadditions using benzofuran-derived oxadienes and bromomalonates to produce spirocyclopropanes with high diastereoselectivity. thieme-connect.de While this involves a different starting material, it highlights the versatility of the benzofuran scaffold in constructing complex spirocyclic systems.

Photochemical Cycloadditions: Photochemical reactions provide another avenue for cycloadditions. For example, the photooxygenation of 2,3-dimethylbenzo[b]furan at low temperatures results in the formation of a dioxetane, which is a [2+2] cycloadduct of oxygen across the C2-C3 double bond. researchgate.net Other photochemical cycloadditions, such as the Paterno-Büchi reaction with carbonyl compounds, can also occur at the furanoid double bond. researchgate.net

Diels-Alder Type Reactions: Benzofuran derivatives can also participate as dienophiles or as part of a diene system in [4+2] cycloaddition reactions. For example, benzofuran-derived azadienes have been shown to undergo an acid-controlled [4+2] cycloaddition to construct spiro[benzofuran-2,3'-benzofuro[3,2-b]pyridine] frameworks with high yields.

The table below summarizes representative cyclopropanation reactions involving benzofuran derivatives, which serve as models for the expected reactivity of this compound.

Reactant 1Reactant 2Catalyst / ConditionsProduct TypeReference
Benzo[b]furanDiazobutenoatesRhodium catalystCyclopropane-benzo[b]furan researchgate.net
Benzofuran-derived oxadieneDiethyl bromomalonateK₂CO₃, THF, 50 °CBenzofuranone-based spirocyclopropane thieme-connect.de
2,3-Dimethylbenzo[b]furanO₂Methylene blue sensitizer, hν, -78 °CDioxetane researchgate.net
StyreneN-sulfonyl-1,2,3-triazoleChiral Rh(II) complexCyclopropane nih.gov

Ring-Opening and Rearrangement Reactions

The fused heterocyclic ring system of benzofurans can undergo cleavage or rearrangement under specific conditions, leading to structurally diverse products.

Ring-Opening Reactions: A notable ring-opening reaction is the isomerization of the dioxetane formed from the photooxygenation of 2,3-dimethylbenzo[b]furan. researchgate.net This unstable [2+2] cycloadduct readily isomerizes at room temperature, cleaving the furan ring to yield 2-acetoxy acetophenone. researchgate.net This transformation represents a formal cleavage of the C2-C3 bond and the C1-O bond of the original benzofuran structure.

Rearrangement Reactions: Sigmatropic rearrangements are powerful reactions for forming carbon-carbon bonds and are applicable to systems containing allyl ether or related functionalities. nih.govrsc.org The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, is a classic example. wikipedia.orgmdpi.com An allyl phenyl ether, upon heating, rearranges to form an ortho-substituted phenol. wikipedia.org In the context of benzofuran chemistry, related researchgate.netresearchgate.net-sigmatropic rearrangements of transiently formed N-trifluoroacetyl enehydroxylamines have been utilized as an efficient method for synthesizing dihydrobenzofurans and benzofurans under mild conditions. This type of rearrangement proceeds smoothly, accelerated by the trifluoroacetyl group, to facilitate cyclization. While not a rearrangement of the benzofuran ring itself, it demonstrates the utility of sigmatropic shifts in building the core structure.

The table below provides examples of ring-opening and rearrangement reactions relevant to the benzofuran scaffold.

Starting MaterialReagents / ConditionsReaction TypeProductReference
2,3-Dimethylbenzo[b]furan1. O₂, hν, -78 °C; 2. Room Temp.Photooxygenation / Ring-opening2-Acetoxy acetophenone researchgate.net
O-phenyl-oxime derivativeTrifluoroacetic anhydride (TFAA), Et₃N researchgate.netresearchgate.net-Sigmatropic Rearrangement / CyclizationDihydrobenzofuran
Allyl phenyl etherHeat researchgate.netresearchgate.net-Claisen Rearrangemento-Allylphenol wikipedia.org

Frontier Orbital Theory Applied to Benzofuran Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comacs.org The energies and spatial distributions of these frontier orbitals are key to understanding reaction pathways. youtube.comjetir.org

According to FMO theory, the reactivity of the parent benzo[b]furan towards electrophiles is governed by the frontier electron populations, with the carbons having greater populations being more reactive. researchgate.net For benzofuran, the HOMO is primarily localized on the furan ring, particularly at the C2 and C3 positions, making this the nucleophilic part of the molecule and the most likely site for electrophilic attack and cycloadditions. The LUMO, conversely, would dictate the molecule's reactivity as an electrophile.

The introduction of substituents significantly alters the electronic properties and thus the reactivity of the benzofuran system. researchgate.net The three methyl groups in this compound are electron-donating groups through an inductive effect. Their presence is expected to have the following consequences:

HOMO Energy: The electron-donating nature of the methyl groups at the C2, C3, and C5 positions will increase the electron density of the heterocyclic and benzene rings. This will raise the energy of the HOMO, making the molecule more nucleophilic and more reactive towards electrophiles and in cycloaddition reactions compared to the unsubstituted benzofuran.

LUMO Energy: The energy of the LUMO is also likely to be raised, which would make the molecule a weaker electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. jetir.org The electron-donating substituents will likely decrease the HOMO-LUMO energy gap of this compound, suggesting it is more polarizable and more reactive than the parent compound. jetir.org

Regioselectivity: The location of the substituents directs the regioselectivity of reactions. The methyl groups at C2 and C3 directly influence the electron density at the most reactive sites of the furan ring. In cycloaddition reactions, the precise distribution of the HOMO and LUMO coefficients, influenced by these substituents, will determine the orientation of the incoming reactant. acs.org For instance, in 1,3-cycloadditions, the orientation can be studied by a perturbational approach using computational methods to calculate the molecular orbitals.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for exploring the molecular properties of benzofuran derivatives, including their FMOs, to understand their chemical reactivity. jetir.orgresearchgate.net Such analyses can provide detailed maps of electrostatic potential and orbital densities, pinpointing the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Derivatization and Functionalization Strategies for 2,3,5 Trimethyl 1 Benzofuran

Introduction of Diverse Functional Groups onto the Benzofuran (B130515) Scaffold

The inherent reactivity of the 2,3,5-trimethyl-1-benzofuran nucleus allows for the introduction of a variety of functional groups, which can significantly alter its physicochemical and biological properties. The primary sites for functionalization include the aromatic benzene (B151609) ring and the furan (B31954) ring.

Electrophilic aromatic substitution reactions are a common strategy to introduce functional groups onto the benzene portion of the molecule. The positions ortho and para to the oxygen atom (C4, C6, and C7) are activated towards electrophiles. However, the existing methyl group at the 5-position directs incoming electrophiles primarily to the 4- and 6-positions. Common electrophilic substitution reactions applicable to the benzofuran scaffold include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. chempedia.infotcichemicals.com These halogenated derivatives serve as versatile intermediates for further functionalization, particularly in cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. researchgate.netresearchgate.netmasterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a handle for a wide range of chemical transformations.

Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups onto the aromatic ring, typically at the 6-position, as seen in the acetylation of the related 2,3-dimethylbenzofuran (B1586527). rsc.orgcore.ac.uk This reaction introduces a ketone functionality, which can be further modified.

Functionalization of the furan ring, particularly at the C2 and C3 positions, is also a key strategy. While the 2- and 3-positions are already substituted with methyl groups in the parent compound, these methyl groups themselves can be sites for further reaction, such as radical halogenation, to introduce a handle for subsequent modifications.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be approached either by modification of the pre-formed heterocycle or by de novo synthesis from appropriately substituted precursors.

One common synthetic route to substituted benzofurans involves the reaction of a substituted phenol (B47542) with a suitable coupling partner. For instance, this compound itself can be synthesized from 2,3,5-trimethylphenol (B45783). ontosight.ai By employing substituted phenols or modifying the coupling partner, a diverse range of derivatives can be accessed.

Furthermore, functional groups introduced onto the this compound scaffold, as described in the previous section, serve as entry points for the synthesis of a wide array of derivatives. For example, a halogenated derivative can be converted to organometallic reagents (e.g., Grignard or organolithium reagents) which can then react with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, and they are highly applicable to the functionalization of the this compound scaffold. organic-chemistry.orgnih.govrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

For the this compound system, halogenated derivatives, particularly at the 4-, 6-, or 7-positions, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. This allows for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, providing a method to introduce alkenyl substituents.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, leading to the formation of alkynyl-substituted benzofurans.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Tsuji-Trost Reaction: While typically applied to allylic systems, related palladium-catalyzed nucleophilic substitution reactions can be used to functionalize derivatives of this compound, for instance, at a functionalized methyl group. unicatt.it

The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being highly effective. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Benzofuran Scaffolds

Coupling ReactionSubstrateReagentProduct Type
Suzuki-MiyauraHalogenated BenzofuranBoronic Acid/EsterAryl/Alkyl Substituted Benzofuran
HeckHalogenated BenzofuranAlkeneAlkenyl Substituted Benzofuran
SonogashiraHalogenated BenzofuranTerminal AlkyneAlkynyl Substituted Benzofuran
Buchwald-HartwigHalogenated BenzofuranAmineAmino Substituted Benzofuran

Regioselective Functionalization of the Benzofuran Nucleus

Controlling the position of newly introduced functional groups, or regioselectivity, is a critical aspect of synthesizing specific derivatives of this compound. The inherent electronic properties of the benzofuran ring system and the directing effects of the existing methyl groups play a significant role in determining the outcome of chemical reactions.

In electrophilic aromatic substitution reactions on the benzene ring, the activating effect of the furan oxygen directs incoming electrophiles to the C4 and C6 positions. The methyl group at C5 further influences this selectivity, often leading to a mixture of products. The precise ratio of these isomers can sometimes be controlled by the choice of reagents and reaction conditions. For example, in the acylation of 2,3-dimethylbenzofuran, substitution occurs preferentially at the 6-position. rsc.org

Functionalization of the furan ring also exhibits regioselectivity. The C2 position is generally more reactive towards electrophiles than the C3 position in unsubstituted benzofuran. However, in this compound, both positions are blocked by methyl groups. Reactions at these positions would therefore likely proceed through functionalization of the methyl groups themselves, for example via radical halogenation, which would be expected to show some selectivity for the C2-methyl group due to the stability of the resulting benzylic-type radical.

Directed metalation, using a directing group to guide a metalating agent (like an organolithium reagent) to a specific position, is a powerful strategy for achieving high regioselectivity. By introducing a suitable directing group at a specific position, it is possible to achieve lithiation, and subsequent electrophilic quench, at an otherwise unreactive site.

The development of C-H activation/functionalization reactions also offers new avenues for the regioselective derivatization of the benzofuran scaffold, potentially allowing for direct functionalization of specific C-H bonds without the need for pre-functionalized starting materials. rsc.org

Spectroscopic and Advanced Analytical Characterization Techniques for 2,3,5 Trimethyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the complete atomic connectivity of 2,3,5-Trimethyl-1-benzofuran can be established.

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their immediate chemical environment. The expected signals include three distinct singlets for the three methyl groups and three signals for the protons on the aromatic ring. The chemical shifts (δ) are influenced by the electron density around the nuclei, with the aromatic protons appearing at higher chemical shifts (downfield) compared to the aliphatic methyl protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eleven distinct signals are expected, corresponding to the eight carbons of the benzofuran (B130515) core and the three methyl carbons. The chemical shifts of the benzofuran carbons are characteristic of aromatic and heterocyclic systems. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on the analysis of similar benzofuran structures.

¹H NMR Data
Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity
2-CH₃ 2.2 - 2.4 Singlet
3-CH₃ 2.1 - 2.3 Singlet
5-CH₃ 2.4 - 2.5 Singlet
H-4 7.2 - 7.3 Singlet (or narrow doublet)
H-6 6.9 - 7.1 Doublet
H-7 7.3 - 7.4 Doublet
¹³C NMR Data
Atom Position Predicted Chemical Shift (δ, ppm)
C-2 148 - 150
C-3 112 - 114
C-3a 129 - 131
C-4 127 - 129
C-5 132 - 134
C-6 122 - 124
C-7 110 - 112
C-7a 153 - 155
2-CH₃ 10 - 12
3-CH₃ 8 - 10

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing definitive evidence of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the aromatic protons H-6 and H-7, confirming their ortho relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. An HSQC experiment would definitively link the signals of H-4, H-6, and H-7 to their corresponding carbon atoms (C-4, C-6, and C-7) and each methyl proton signal to its respective methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire carbon skeleton by showing long-range correlations (typically over 2-3 bonds) between protons and carbons. Key correlations for this compound would include:

Correlations from the 2-CH₃ protons to carbons C-2 and C-3.

Correlations from the 3-CH₃ protons to carbons C-2, C-3, and C-3a.

Correlations from the 5-CH₃ protons to carbons C-4, C-5, and C-6, unambiguously confirming its position on the benzene ring.

Correlations from the aromatic proton H-4 to carbons C-5 and C-7a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. ijpsm.com For this compound, the molecular formula is C₁₁H₁₂O. HRMS can distinguish this composition from other formulas with the same nominal mass. The exact mass can be calculated and compared with the experimental value to confirm the elemental composition. ubbcluj.ro

Table 2: HRMS Data for this compound

Formula Calculated Monoisotopic Mass (Da)

The fragmentation of methyl-substituted benzofurans in an electron ionization (EI) mass spectrometer typically proceeds through pathways that lead to stable aromatic cations. core.ac.uk The molecular ion peak (M⁺˙) at m/z = 160 would be expected to be prominent. A primary fragmentation step is often the loss of a methyl radical (˙CH₃) from one of the substituent positions to form a highly stable cation. The most likely fragmentation is the loss of the C-3 methyl group, leading to the formation of a benzopyrylium (chromenylium) type ion at m/z = 145. This [M-15]⁺ ion is often a major peak in the mass spectra of such compounds. core.ac.ukresearchgate.net Further fragmentation could involve the loss of carbon monoxide (CO) from this ion to yield a fragment at m/z = 117.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Absorption of IR radiation or scattering in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features. nih.gov Raman spectroscopy, which is particularly sensitive to non-polar bonds, would strongly show the vibrations of the aromatic ring system.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Ar-H 3000 - 3100
C-H Stretch (Aliphatic) C-H (in CH₃) 2850 - 3000
C=C Stretch (Aromatic) Benzene Ring ~1610, ~1500, ~1460
C-O-C Stretch (Asymmetric) Aryl-alkyl ether 1230 - 1270

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds with conjugated systems.

The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* electronic transitions within the conjugated benzofuran system. libretexts.orgyoutube.com The parent benzofuran molecule shows strong absorption bands. nist.gov The addition of three methyl groups, which act as auxochromes, is expected to cause a small bathochromic (red) shift to longer wavelengths. The spectrum would likely exhibit two main absorption bands, typical for benzofuran derivatives, in the range of 240-290 nm.

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid can be definitively determined using single-crystal X-ray crystallography. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound.

A comprehensive search of crystallographic databases indicates that the specific crystal structure of this compound has not been reported to date. However, the structural elucidation of several closely related substituted trimethyl-benzofuran derivatives by X-ray crystallography offers valuable insights into the likely solid-state conformation and packing of this class of compounds.

Detailed crystallographic data has been published for derivatives such as 3-(3-Fluorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran and 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran. nih.gov These studies reveal key structural features of the trimethyl-benzofuran scaffold.

In the case of 3-(3-Fluorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, the analysis showed that the 3-fluorophenyl ring is oriented at a significant dihedral angle relative to the plane of the benzofuran core. nih.gov The crystal packing is characterized by weak intermolecular C-H···O hydrogen bonds and slipped π-π stacking interactions between the furan (B31954) and benzene rings of adjacent molecules. nih.gov

Similarly, the crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran also exhibits a nearly perpendicular arrangement between the benzofuran system and the appended phenyl ring. nih.gov The solid-state architecture is stabilized by a combination of C-H···O hydrogen bonds, Br···Br interactions, C-H···π interactions, and π-π stacking. nih.gov

The crystallographic parameters for these related compounds are summarized in the table below. This data provides a foundational understanding of the solid-state structures of substituted trimethyl-benzofuran derivatives.

Interactive Table of Crystallographic Data for Related Benzofuran Derivatives

Parameter3-(3-Fluorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran
Formula C₁₇H₁₅FO₃SC₁₈H₁₇BrO₂S
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 7.3603(1)7.4011(2)
b (Å) 10.3121(2)10.6609(2)
c (Å) 11.0590(2)11.1857(2)
α (˚) 111.753(1)67.265(1)
β (˚) 92.864(1)86.593(1)
γ (˚) 101.623(1)79.384(1)
Volume (ų) 756.42(2)800.00(3)
Z 22
Temperature (K) 173173
Radiation Mo KαMo Kα

Computational and Theoretical Studies on 2,3,5 Trimethyl 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and reactivity of organic molecules like 2,3,5-trimethyl-1-benzofuran. These calculations offer deep insights into the molecule's geometry, stability, and reactive sites.

Molecular Geometry Optimization and Conformer Analysis

The foundational step in many computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles of its lowest energy conformer. The planarity of the benzofuran (B130515) ring system is a key feature, with the methyl groups attached to it. Conformer analysis explores different spatial orientations of the methyl groups to identify the most energetically favorable structure.

Analysis of Frontier Molecular Orbitals (FMO: HOMO-LUMO energy gap)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized over the electron-rich benzofuran ring system, while the LUMO is also distributed over the ring, indicating that this is the primary site for electronic transitions and reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are located around the oxygen atom of the furan (B31954) ring, indicating its nucleophilic character and propensity to interact with electrophiles. Regions of positive potential (blue) are generally found around the hydrogen atoms.

Global and Local Reactivity Descriptors (GRDs)

Global Reactivity Descriptors

Descriptor Formula Significance
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2 Indicates the escaping tendency of electrons.

Local Reactivity Descriptors Local reactivity descriptors, such as Fukui functions, are used to identify the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, these calculations can pinpoint which of the carbon atoms in the ring system is the most reactive.

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR chemical shifts)

DFT calculations can accurately predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the infrared (IR) and Raman spectra of the molecule. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound, aiding in the interpretation of experimental NMR data.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For benzofuran derivatives, QSAR models are often developed using quantum chemical descriptors to correlate their structural features with specific biological activities, such as enzyme inhibition or receptor binding. nih.govnih.govderpharmachemica.com

A hypothetical QSAR study on a series of this compound derivatives could be conducted to explore their potential as, for instance, antimicrobial or anticancer agents. In such a study, various quantum chemical descriptors would be calculated using computational methods like Density Functional Theory (DFT). These descriptors quantify various aspects of the molecule's electronic and steric properties.

A multiple linear regression (MLR) analysis could then be employed to derive a QSAR model. An example of a hypothetical QSAR equation for a series of benzofuran derivatives might look like:

pIC50 = β0 + β1(EHOMO) + β2(ELUMO) + β3(LogP) + β4(Dipole Moment)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity. The coefficients (β) would indicate the direction and magnitude of the influence of each descriptor on the activity.

Table 1: Hypothetical Quantum Chemical Descriptors for a Series of this compound Derivatives

CompoundEHOMO (eV)ELUMO (eV)LogPDipole Moment (Debye)Predicted pIC50
Derivative 1-6.2-1.54.12.55.8
Derivative 2-6.5-1.24.53.16.2
Derivative 3-6.1-1.83.92.25.5
Derivative 4-6.8-1.04.83.56.7

This table is illustrative and based on typical values found in QSAR studies of benzofuran derivatives.

From such a model, researchers could infer that a lower HOMO-LUMO energy gap, higher lipophilicity (LogP), and a larger dipole moment might be beneficial for the biological activity of this class of compounds. These insights would be invaluable for designing new, more potent derivatives.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its interactions with biological macromolecules, such as proteins or nucleic acids, or its behavior in a solvent environment. nih.govd-nb.inforesearchgate.net

In a typical MD simulation study, the benzofuran derivative would be placed in a simulation box with the target protein and water molecules. The simulation would then track the trajectory of each atom over a period of nanoseconds, revealing the stability of the compound in the protein's binding site and the key intermolecular interactions.

Key intermolecular forces that would be analyzed include:

Hydrogen Bonds: Formed between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: An attractive, noncovalent interaction between aromatic rings.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

Type of InteractionInteracting Residues (Hypothetical)Description
Hydrogen BondGln73, Lys107The oxygen atom of the benzofuran ring could act as a hydrogen bond acceptor with amino acid residues in the protein's active site.
Hydrophobic InteractionLeu45, Val89, Ile100The methyl groups and the benzene (B151609) ring of the benzofuran core would likely engage in hydrophobic interactions with nonpolar residues.
π-π StackingPhe120, Tyr198The aromatic benzofuran ring system could form stacking interactions with the aromatic side chains of phenylalanine or tyrosine.

This table is a hypothetical representation based on MD studies of similar benzofuran derivatives. acs.org

The stability of these interactions over the simulation time would indicate the binding affinity of this compound to the target protein, providing a rationale for its potential biological activity.

Studies of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. Benzofuran derivatives have been investigated for their NLO properties due to their aromatic nature. mdpi.comnih.gov

Computational studies, typically using DFT methods, can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. A high hyperpolarizability value is indicative of a strong NLO response.

For this compound, the introduction of electron-donating and electron-accepting groups at different positions on the benzofuran scaffold could be explored to enhance its NLO properties.

Table 3: Hypothetical Calculated NLO Properties of Substituted this compound Derivatives

CompoundSubstituent at C-6Dipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
This compound-H2.115050
Derivative A-NO2 (Acceptor)5.8180800
Derivative B-NH2 (Donor)3.5175450
Derivative C (Push-Pull)-NO2 at C-6, -NH2 at C-49.22102500

This table is illustrative, demonstrating the expected trends in NLO properties upon substitution, based on studies of other NLO chromophores. researchgate.netrsc.org

These theoretical calculations would guide the synthesis of novel benzofuran derivatives with optimized NLO characteristics for potential use in advanced optical materials and devices.

Applications and Emerging Roles of 2,3,5 Trimethyl 1 Benzofuran in Organic and Materials Chemistry

2,3,5-Trimethyl-1-benzofuran as a Synthetic Building Block and Intermediate

This compound serves as a valuable starting material and intermediate in the synthesis of a wide array of more complex molecules. Its inherent reactivity allows for various chemical transformations, making it a key component in the synthetic chemist's toolbox.

One of the primary applications of this compound is as a precursor for the synthesis of other benzofuran (B130515) derivatives. The methyl groups on the benzofuran ring can be functionalized or modified to introduce new chemical moieties, thereby expanding the diversity of accessible compounds. For instance, oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes, which can then be used in subsequent coupling reactions.

The benzofuran ring system itself is amenable to various synthetic transformations. Electrophilic substitution reactions can occur on the benzene (B151609) ring, allowing for the introduction of a range of substituents. Furthermore, the furan (B31954) ring can participate in cycloaddition reactions, providing a pathway to more complex polycyclic structures.

A notable example of its use as an intermediate is in the synthesis of compounds with potential biological activity. Benzofuran derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govontosight.ai By using this compound as a starting point, chemists can design and synthesize novel benzofuran-based compounds with tailored biological profiles.

The synthesis of this compound itself can be achieved through several methods, including the reaction of 2,3,5-trimethylphenol (B45783) with dichloroiodobenzene in the presence of a copper catalyst. ontosight.ai This accessibility further enhances its utility as a building block in organic synthesis.

Integration into Complex Organic Scaffolds and Architectures

The unique structural features of this compound make it an attractive component for incorporation into larger, more complex organic molecules. Its rigid, planar benzofuran core can serve as a scaffold upon which to build intricate three-dimensional structures.

One area where this is particularly relevant is in the total synthesis of natural products. rsc.org Many natural products contain benzofuran or related heterocyclic motifs. rsc.org The targeted synthesis of these complex molecules often relies on the use of pre-functionalized building blocks, and this compound can serve this purpose effectively. For example, a strategy for the synthesis of 2,3,5-trisubstituted benzofurans was developed using three successive cross-coupling reactions, highlighting the utility of substituted benzofurans in constructing complex natural product-like structures. rsc.org

Beyond natural product synthesis, this compound can be integrated into supramolecular architectures. The aromatic nature of the benzofuran ring allows for π-π stacking interactions, which can be exploited in the design of self-assembling systems. These systems have potential applications in areas such as molecular recognition, sensing, and materials science.

The synthesis of macrocycles and other large ring systems can also benefit from the inclusion of the this compound unit. The defined geometry of the benzofuran core can impart a degree of pre-organization to the macrocyclic precursor, facilitating the cyclization step.

Role in Catalyst and Ligand Design and Development

The development of new catalysts and ligands is a cornerstone of modern organic chemistry, enabling the efficient and selective synthesis of a vast array of molecules. The structural and electronic properties of this compound and its derivatives make them promising candidates for applications in catalysis.

Benzofuran-based ligands have been explored for their ability to coordinate with various transition metals, forming catalytically active complexes. The oxygen atom in the furan ring and the potential for substitution on the aromatic ring provide multiple coordination sites. The methyl groups on this compound can also be functionalized to introduce additional donor atoms, creating multidentate ligands. These ligands can influence the steric and electronic environment around the metal center, thereby tuning the reactivity and selectivity of the catalyst.

For example, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The efficiency of these reactions is often dependent on the nature of the ligand coordinated to the palladium center. Benzofuran-based phosphine (B1218219) ligands have been investigated in this context.

Furthermore, the benzofuran scaffold itself can act as a chiral auxiliary in asymmetric catalysis. By introducing a chiral substituent onto the benzofuran ring, it is possible to create a chiral environment that can induce enantioselectivity in a catalytic reaction.

While the direct use of this compound in catalysis is not extensively documented, its derivatives hold significant potential. The ability to systematically modify the substitution pattern of the benzofuran ring allows for the rational design of ligands with tailored properties for specific catalytic applications.

Precursor in Advanced Materials Synthesis (e.g., polymers, functional materials)

The unique properties of the benzofuran ring system, including its aromaticity, rigidity, and potential for functionalization, make it an attractive building block for the synthesis of advanced materials. This compound can serve as a monomer or a precursor to monomers for the creation of polymers and other functional materials with tailored properties.

Benzofuran itself can undergo cationic polymerization to produce poly(benzofuran), a rigid polymer with a high glass-transition temperature and good transparency, making it a candidate for transparent thermoplastics. nih.gov The polymerization of substituted benzofurans, such as this compound, could lead to polymers with modified properties, such as altered solubility, thermal stability, or optical characteristics. The methyl groups could influence the polymer's processability and final properties.

The incorporation of the this compound moiety into the backbone or as a pendant group in polymers can impart specific functionalities. For instance, the aromatic nature of the benzofuran unit can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the potential for chemical modification of the benzofuran ring opens up possibilities for creating functional polymers with applications in areas such as organic electronics, sensors, and self-healing materials. digitellinc.com

In the realm of functional materials, benzofuran derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the benzofuran ring can be tuned through substitution to achieve desired charge-transport characteristics. While specific research on this compound in this context is limited, its structural features suggest it could be a valuable component in the design of new organic electronic materials.

The table below summarizes some of the key applications of this compound and its derivatives in the synthesis of various compounds and materials.

Application AreaSpecific Use of this compound or its Derivatives
Synthetic Chemistry Starting material for the synthesis of other functionalized benzofurans. ontosight.ai
Intermediate in the total synthesis of natural products. rsc.org
Catalysis Precursor for the design of benzofuran-based ligands for transition metal catalysis. nih.gov
Materials Science Monomer or precursor to monomers for the synthesis of polymers with tailored properties. nih.gov
Building block for the creation of functional materials for organic electronics.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Benzofuran (B130515) Derivatives

The synthesis of benzofurans has been a subject of extensive research, and the development of novel and sustainable synthetic routes continues to be a primary focus. jocpr.com Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalytic processes, and energy efficiency. elsevier.es

Recent advancements have seen a shift away from classical methods that often require harsh conditions and stoichiometric reagents. acs.org For instance, transition-metal-catalyzed reactions, particularly those involving palladium, copper, nickel, and rhodium, have become ubiquitous in the synthesis of benzofuran derivatives. nih.govacs.orgnih.gov These catalytic systems offer high efficiency and selectivity under milder reaction conditions. elsevier.esorganic-chemistry.org

Future research will likely focus on:

Catalyst-Free Reactions: The development of synthetic methods that eliminate the need for metal catalysts is a significant area of interest. acs.org Recent studies have shown the successful synthesis of benzofuran derivatives through cascade reactions between nitroepoxides and salicylaldehydes without a catalyst. acs.org

Eco-Friendly Solvents: The use of deep eutectic solvents (DES) and aqueous media is gaining traction as a green alternative to traditional organic solvents. acs.orgnih.gov For example, a one-pot synthesis of benzofuran derivatives has been achieved using a choline (B1196258) chloride-ethylene glycol deep eutectic solvent. acs.orgnih.gov

Photocatalysis: Visible-light-mediated catalysis presents a promising and sustainable approach for organic synthesis. nih.gov The use of visible light to promote organic reactions can lead to the development of highly efficient and environmentally friendly methods for synthesizing benzofuran heterocycles. nih.gov

Renewable Feedstocks: Utilizing renewable resources as starting materials is a key aspect of sustainable chemistry. elsevier.es An example is the synthesis of a benzofuran derivative from 5-iodovanillin, which is obtainable from the natural product vanillin. elsevier.es

Table 1: Comparison of Catalytic Strategies for Benzofuran Synthesis
Catalytic StrategyCatalyst ExamplesKey AdvantagesRecent Developments (2021-2023)
Copper-Based CatalysisCuI, CuBr, Copper Acetate (B1210297)Cost-effective, versatile for various coupling reactions.Intramolecular dehydrogenation for C–H/O–H coupling. acs.orgnih.gov
Palladium-Based CatalysisPd(OAc)₂, (PPh₃)PdCl₂High efficiency in cross-coupling reactions like Sonogashira.Use of palladium-linked activated carbon fibers as a recyclable catalyst. acs.orgnih.gov
Nickel-Based CatalysisNi(OTf)₂, NiCl₂(PPh₃)(IPr)Effective for intramolecular nucleophilic additions.Activation of nucleophilic addition within molecules to form benzofuran rings. acs.orgnih.govorganic-chemistry.org
Rhodium-Based CatalysisRh-based catalystsEnables chemodivergent generation of benzofuran skeletons.Arylation and subsequent cyclization of propargyl alcohols. nih.gov
Lewis Acid-Based CatalysisBF₃·OEt₂, FeCl₃, Scandium TriflatePromotes Domino reactions and intramolecular cyclizations.Boron trifluoride diethyl etherate promoted Domino reactions. nih.gov

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

While the fundamental reactivity of benzofurans is well-documented, there is still much to explore regarding new reaction patterns and the intricate mechanisms that govern them. researchgate.net Understanding these pathways is crucial for designing novel synthetic strategies and predicting the behavior of benzofuran derivatives in various chemical environments.

Future research in this area is expected to focus on:

nih.govnih.gov-Sigmatropic Rearrangements: A recently discovered unusual synthesis of highly substituted benzofurans involves a charge-accelerated nih.govnih.gov-sigmatropic rearrangement followed by substituent migration. rsc.org Further investigation into this and similar rearrangement reactions could unlock new methods for preparing complex benzofuran structures. rsc.org

Radical Cyclization Cascades: The use of unique free-radical cyclization cascades has been shown to be an excellent method for synthesizing polycyclic benzofuran compounds that are otherwise difficult to prepare. nih.govrsc.org Exploring new radical-based methodologies could lead to the discovery of novel benzofuran architectures.

Proton Quantum Tunneling: The construction of benzofuran rings via proton quantum tunneling is a novel approach that offers high yields and fewer side reactions. nih.govrsc.org Deeper mechanistic studies of this phenomenon could lead to more efficient and selective syntheses. nih.govrsc.org

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in organic synthesis. researchgate.net Recent progress includes the catalytic allylic C(sp³)–H functionalization of olefins, and further exploration of C-H activation in the context of benzofuran synthesis is a promising research avenue. researchgate.net

Mechanistic studies often employ a combination of experimental techniques and computational modeling to elucidate reaction pathways. researchgate.netnih.gov For instance, molecular orbital theory calculations have been used to study the formation of dibenzofuran (B1670420) from various precursors, providing insights into the reaction energetics and preferred pathways. nih.gov

Advancement of Computational Modeling in Benzofuran Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into the structural, electronic, and reactive properties of molecules. researchgate.net For benzofuran chemistry, computational modeling is set to play an even more significant role in the future.

Key areas for advancement include:

Predicting Reactivity and Stability: Density Functional Theory (DFT) and other computational methods can be used to calculate global reactivity descriptors such as ionization energy, molecular hardness, and electrophilicity. researchgate.net These calculations help in understanding the differences in stability and reactivity among various benzofuran isomers and derivatives. researchgate.net

In Silico Drug Design: Computational approaches are crucial in modern drug discovery. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are used to screen libraries of compounds, like benzofuran derivatives, against biological targets. nih.govnih.govresearchgate.net These in silico studies can predict binding affinities and help in the rational design of new drug candidates. nih.govresearchgate.netacs.org For example, benzofuran-1,3,4-oxadiazole derivatives have been identified as potential inhibitors of Mycobacterium tuberculosis through in silico screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. By using quantum chemical descriptors, QSAR models can predict the activity of new benzofuran derivatives, guiding the synthesis of more potent compounds.

Nonlinear Optical (NLO) Properties: DFT calculations are also employed to investigate the NLO properties of benzofuran derivatives, which are of interest for applications in materials science. These studies can predict properties like first-order hyperpolarizability, identifying promising candidates for NLO materials.

Table 2: Applications of Computational Modeling in Benzofuran Research
Computational TechniqueApplicationExample
Density Functional Theory (DFT)Calculation of reactivity descriptors, NLO properties, and stable conformers.Studying the reactivity of 2-phenylbenzofuran (B156813) derivatives.
Molecular DockingPredicting the binding mode and affinity of ligands to biological targets.Screening benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors. nih.gov
Molecular Dynamics (MD) SimulationsAssessing the stability of protein-ligand complexes over time.Confirming the stability of benzofuran-1,3,4-oxadiazoles in the active site of the Pks13 enzyme. nih.gov
QSARModeling the relationship between molecular structure and biological activity.Developing models to predict the activity of 2-phenylbenzofuran derivatives.

Interdisciplinary Research Avenues in Synthetic Organic Chemistry

The versatility of the benzofuran scaffold makes it a valuable component in a wide range of interdisciplinary research fields. nih.gov Future research will see increased collaboration between synthetic organic chemists and scientists from other disciplines to develop new materials and therapies.

Promising interdisciplinary avenues include:

Medicinal Chemistry and Pharmacology: Benzofuran derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govontosight.aibohrium.comnih.govnih.gov The development of new benzofuran-based drugs is a major area of research, with a focus on designing compounds with improved efficacy and selectivity. nih.govrsc.orgbohrium.comdrugbank.comnih.gov

Materials Science: Benzofuran-based materials are being explored for their potential in developing flexible electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comnumberanalytics.com The unique optical and electrical properties of these materials make them attractive for a variety of technological applications. numberanalytics.com

Catalysis: Benzofuran-containing compounds are being investigated for their potential as catalysts in various chemical reactions, including cross-coupling and hydrogenation reactions. numberanalytics.com This opens up new possibilities for designing efficient and selective catalytic systems.

Agrochemicals: The biological activity of benzofuran derivatives also extends to agricultural applications, where they can be developed as novel pesticides and herbicides. nih.gov

The synergy between synthetic organic chemistry and these diverse fields will undoubtedly lead to groundbreaking discoveries and innovations in the years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,5-Trimethyl-1-benzofuran, and what key reagents are involved?

  • Methodological Answer : A common approach involves functionalizing the benzofuran core via alkylation or Friedel-Crafts acylation. For example, Scheme 4 in demonstrates a regioselective synthesis using n-BuLi in THF at −78°C to deprotonate intermediates, followed by aldehyde coupling and cyclization . Adapting this method, methyl groups can be introduced via alkyl halides or methylating agents (e.g., dimethyl sulfate). highlights the use of hexafluoropropan-2-ol as a solvent to enhance reaction efficiency, which could stabilize intermediates in trimethyl-substituted systems .
Synthetic Step Reagents/Conditions Key Challenges
Core formationn-BuLi, THF, −78°CRegioselectivity control
MethylationMethyl halides, AgCN (catalyst)Avoiding over-alkylation
CyclizationSOCl₂, CH₂Cl₂, refluxEnsuring ring closure efficiency

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify methyl group positions and aromatic proton environments. For example, resolves diastereotopic protons in dihydrobenzofurans, a strategy applicable to trimethyl derivatives .
  • X-ray crystallography : Tools like SHELX ( ) refine crystal structures, while ORTEP-3 ( ) visualizes molecular geometry and methyl group orientations .
  • HRMS : High-resolution mass spectrometry confirms molecular formula, as demonstrated in for analogous compounds .

Advanced Research Questions

Q. How can regioselectivity challenges during methylation of the benzofuran core be systematically addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, as seen in ’s structural analysis of brominated benzofurans . Directed ortho-metalation (e.g., using LDA in ) or protecting groups (e.g., methoxy in ) can steer methyl group placement . Experimental validation via in situ IR monitoring () or kinetic studies ensures reproducibility.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Strategies include:

  • Variable-temperature NMR : Probe conformational changes, as applied in for dihydrobenzofurans .
  • Cross-validation : Combine XRD ( ) with NOESY/ROESY to confirm spatial arrangements of methyl groups .
  • Computational NMR prediction : Tools like Gaussian or ADF simulate shifts, aligning with ’s emphasis on methodological triangulation .

Q. What computational strategies predict the reactivity and stability of this compound in catalytic systems?

  • Methodological Answer :

  • Molecular docking : Assess interactions with catalytic surfaces (e.g., Pd in cross-coupling reactions). ’s pharmacological models for benzofurans can be adapted to study binding affinities .
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich methyl group effects on reactivity. ’s structural parameters (bond angles, torsions) provide baseline data for simulations .

Methodological Design & Validation

Q. What experimental design principles optimize yield in multi-step syntheses of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry). emphasizes external validity through pilot surveys and iterative refinement . For example, a Plackett-Burman design can screen critical factors (e.g., solvent polarity, catalyst loading) in methylation steps.

Q. How can researchers validate the biological activity of this compound derivatives without commercial bias?

  • Methodological Answer : Focus on mechanistic studies:

  • Enzyme inhibition assays : Use purified targets (e.g., cytochrome P450 isoforms) to avoid cell-line variability.
  • Structure-activity relationships (SAR) : Modify methyl groups systematically, as in ’s substitution studies on benzofuran carboxamides .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing contradictory data in benzofuran research?

  • Methodological Answer : Apply Bayesian inference to weigh conflicting results (e.g., crystallographic vs. spectroscopic data). ’s mixed-methods approach integrates qualitative outliers (e.g., anomalous XRD peaks) with quantitative trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.